molecular formula C25H23N5O4 B601577 4,5-Dehydro Apixaban CAS No. 1074549-89-5

4,5-Dehydro Apixaban

Katalognummer: B601577
CAS-Nummer: 1074549-89-5
Molekulargewicht: 457.49
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Context: Relation to Apixaban Parent Compound

4,5-Dehydro Apixaban is a structural analog of Apixaban. The key structural difference lies in the dihydropyrazolo[3,4-c]pyridine core. While Apixaban features a saturated 4,5-dihydropyrazolo[3,4-c]pyridine ring system, this compound possesses a double bond between the 4th and 5th positions of this ring, a result of dehydrogenation. This alteration from a saturated to an unsaturated state modifies the compound's chemical properties.

Apixaban itself is chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. nih.govnih.gov The presence of the dehydro modification in this compound makes it a valuable model compound for studying dehydrogenation reactions and their impact on molecular structure and reactivity.

Nomenclature and Chemical Identification

Accurate identification of this compound is essential for research and quality control purposes. This is achieved through its specific chemical name, synonyms, and unique identifiers.

Chemical Name and Synonyms

The systematic chemical name for this compound is 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-6,7-dihydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. simsonpharma.comcymitquimica.comallmpus.comsimsonpharma.com It is also commonly referred to by several synonyms, including:

Apixaban Dehydro Impurity simsonpharma.comsimsonpharma.compharmaffiliates.comveeprho.com

Apixaban 4,5-Dehydro Impurity pharmaffiliates.com

CAS Registry Number, Molecular Formula, and Molecular Weight

The unique identifiers for this compound provide standardized information for its tracking and characterization in chemical databases and scientific literature.

IdentifierValueSource(s)
CAS Registry Number 1074549-89-5 simsonpharma.comcymitquimica.comallmpus.comsimsonpharma.compharmaffiliates.combiomall.innaarini.comartis-standards.com
Molecular Formula C25H23N5O4 simsonpharma.comcymitquimica.comallmpus.comsimsonpharma.combiomall.innaarini.com
Molecular Weight 457.48 g/mol simsonpharma.comcymitquimica.comallmpus.comsimsonpharma.com

Significance as a Research Compound and Impurity

This compound holds significance primarily as an impurity of Apixaban. cymitquimica.comnaarini.comartis-standards.com Its presence in the final pharmaceutical product must be monitored and controlled to ensure the safety and efficacy of the drug. The study of such impurities is a critical aspect of pharmaceutical development and manufacturing.

In a research context, this compound serves as a reference standard for the development of analytical methods aimed at detecting and quantifying impurities in Apixaban. Furthermore, its distinct chemical structure allows researchers to investigate how specific structural modifications, such as the introduction of a double bond, can influence the chemical behavior of a molecule. It is also used as a model compound for exploring various chemical reactions, including oxidation and reduction.

Eigenschaften

IUPAC Name

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]pyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-13,15H,2-4,14H2,1H3,(H2,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTJDWJXHOSJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4,5-dehydro Apixaban

Precursor Chemistry and Intermediate Synthesis for 4,5-Dehydro Apixaban

The foundation of this compound synthesis lies in the preparation of crucial precursors and intermediates. These initial steps are critical for establishing the correct stereochemistry and functional groups necessary for subsequent transformations.

A common strategy for synthesizing this compound involves derivatization from analogues of Apixaban. One documented pathway begins with the starting material 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone. google.comgoogle.com This precursor undergoes a series of reactions, including amination reduction and acid-amine condensation, to build the complex structure. google.com

The synthesis proceeds by reacting 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridone with 5-oxohexanoic acid. google.comgoogle.com This reaction, conducted under acidic catalysis and in the presence of a reducing agent, yields the intermediate 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-6-methyl 1-piperidyl)phenyl]-2(1H)-pyridone. google.comgoogle.com This intermediate represents a significant step, incorporating the piperidinone ring structure found in the final molecule.

The successful synthesis of this compound hinges on the precise formation and identification of key intermediates. These compounds are stepping stones in the synthetic sequence, and their purity and structure are paramount.

A pivotal intermediate is 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-6-methyl 1-piperidyl)phenyl]-2(1H)-pyridone, formed from the condensation of its precursors. google.comgoogle.com Another critical component is [(4-methoxyphenyl)hydrazino]ethyl chloroacetate, which is introduced in a subsequent cyclization-elimination step. google.com The reaction between these two intermediates under alkaline conditions is what ultimately generates the pyrazole ring and the dehydro moiety.

Intermediate NameMolecular FormulaRole in Synthesis
1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridoneC15H19N3O2Starting material for building the core structure. google.comgoogle.com
5-oxohexanoic acidC6H10O3Reactant for amination reduction-acid amine condensation. google.com
5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-6-methyl 1-piperidyl)phenyl]-2(1H)-pyridoneC22H29N3O3Product of the condensation step, precursor to cyclization. google.com
[(4-methoxyphenyl)hydrazino]ethyl chloroacetateC11H13ClN2O3Reactant for the cyclization-elimination step to form the pyrazole ring. google.com
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-6-methylpiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazo[3,4-c]pyridine-3-carboxylic acid ethyl esterC28H30N4O5The cyclized product before final amidation. google.comgoogle.com

Derivatization Pathways from Apixaban Analogues

Dehydrogenation Strategies in this compound Synthesis

The introduction of the double bond at the 4,5-position is the defining transformation in the synthesis of this compound. This is typically achieved through a dehydrogenation reaction, which can be accomplished using various chemical reagents and catalytic systems.

The dehydrogenation step is often integrated into a cyclization-elimination sequence. The reaction of 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-6-methyl 1-piperidyl)phenyl]-2(1H)-pyridone with [(4-methoxyphenyl)hydrazino]ethyl chloroacetate is carried out under alkaline conditions, typically using potassium carbonate in a solvent like acetonitrile. This is followed by treatment with a dilute acid, such as hydrochloric acid, which facilitates the removal of the morpholine ring and promotes the formation of the stable dehydrogenated product. Industrial-scale processes may utilize aprotic solvents like dimethylformamide and bases such as triethylamine to improve reaction efficiency.

ParameterLab-Scale ConditionsIndustrial-Scale Conditions
BasePotassium carbonate google.comTriethylamine
SolventAcetonitrile Dimethylformamide
AcidDilute Hydrochloric acid google.comNot specified
Temperature40°C (for a related condensation step) Gradual heating from 40°C to 60°C to minimize isomer formation.

While direct chemical dehydrogenation is common, catalytic systems are also employed, particularly in industrial settings for their efficiency and selectivity. Palladium-based catalysts, such as palladium on carbon (Pd/C), are favored for their effectiveness in dehydrogenation reactions. These catalysts can facilitate the removal of hydrogen atoms to form the desired double bond under controlled conditions. Another catalytic system involves the use of Raney nickel, which has been utilized in the catalytic reduction of a nitro-substrate to an amine in a related synthesis of an Apixaban analogue. arkat-usa.org

The mechanism of dehydrogenation in this context is multifaceted. The process is often initiated by a base-mediated elimination. In this mechanism, a base, such as potassium carbonate, abstracts a proton (β-hydrogen), leading to the formation of the 4,5-double bond through an elimination reaction.

Following the initial dehydrogenation, an acid-catalyzed rearrangement can occur. The use of dilute hydrochloric acid not only removes the morpholine protecting group but also promotes tautomerization. This rearrangement helps to stabilize the newly formed dehydrogenated pyrazole-pyridine core, ensuring the final product's integrity. Uncontrolled dehydrogenation can potentially lead to the formation of 5,6-dehydro isomers, but regiocontrol can be enhanced through strategies like gradual temperature increases and the use of sterically hindering substituents.

Catalytic Systems and Their Application in Dehydrogenation Processes

Industrial-Scale Synthesis and Process Optimization

The large-scale production of Apixaban necessitates rigorous control over the formation of related impurities, including this compound. The optimization of synthetic processes focuses on enhancing efficiency, yield, and purity, often employing modern chemical engineering principles.

Continuous Flow Reactor Optimization in this compound Production

The transition from batch to continuous flow manufacturing represents a significant advancement in pharmaceutical production, offering superior control over reaction parameters, improved safety, and higher consistency. In the context of syntheses analogous to that of this compound, such as the multi-step synthesis of Apixaban itself, continuous flow reactors have been demonstrated to significantly enhance process efficiency.

An auto-optimization platform for a multi-step Apixaban synthesis highlights the potential of this technology. For a key cyclization step, optimal conditions in a flow reactor were identified as a total flow rate of 0.36 mL/min, a residence time of 1.4 minutes, a temperature of 120 °C, and 10 bar of pressure, which resulted in a 97% yield. acs.org Another critical step, a hydrogenation reaction, was optimized to a residence time of just 0.55 seconds at 65 °C under 7 bar, achieving a 98% yield and a significantly high space-time yield (STY) of 15.97 g mL⁻¹h⁻¹. acs.org These findings underscore the capability of continuous flow systems to dramatically shorten reaction times and improve yields compared to traditional batch processes.

Table 1: Optimized Parameters in Continuous Flow Synthesis of Apixaban Intermediates

Reaction StepParameterOptimized ValueYield (%)Reference
Cyclic AcylationTotal Flow Rate0.36 mL/min97 acs.org
Residence Time1.4 min
Temperature120 °C
Pressure10 bar
HydrogenationResidence Time0.55 s98 acs.org
Temperature65 °C
Pressure7 bar
Molar Ratio (Substrate:H₂)1:4.45
DichlorinationResidence Time20 min94 acs.org
Temperature100 °C
Pressure5 bar

Solvent and Catalyst Selection for Enhanced Reaction Efficiency

The choice of solvent and catalyst is paramount in directing the reaction pathway, enhancing conversion rates, and improving the selectivity towards the desired product. The formation of the 4,5-dehydro core structure is a critical step that can be influenced by these choices.

In laboratory-scale syntheses, Lewis acids like aluminum trichloride (AlCl₃) have been used. However, for industrial-scale processes, heterogeneous catalysts such as palladium on carbon (Pd/C) are often preferred due to easier separation and handling. Studies comparing catalysts for the dehydrogenation step show that 5 wt% Pd/C can achieve a 98% conversion rate with 92% selectivity. In contrast, AlCl₃ shows lower conversion (89%) and selectivity (85%), with the formation of chlorinated byproducts.

Solvent selection also plays a crucial role. While dichloromethane may be used in lab-scale preparations, higher-boiling aprotic solvents like toluene, dimethylformamide (DMF), and N-methylpyrrolidinone (NMP) are often employed in industrial settings to facilitate higher reaction temperatures (80–100 °C), which can reduce reaction times from over 12 hours to as little as 4-8 hours. google.com The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), in conjunction with a base like potassium carbonate, has been shown to be surprisingly effective, increasing purity and reducing industrial costs.

Table 2: Comparison of Catalysts and Solvents for Dehydrogenation Efficiency

CatalystSolventTemperature (°C)Conversion Rate (%)Selectivity (%)Reference
Pd/C (5 wt%)Toluene80–1009892
AlCl₃Dichloromethane40–608985
FeCl₃Toluene80-1007570
Potassium Carbonate & TBABAcetonitrile75>77 (implied)98 (purity)
Potassium tert-butoxideAcetonitrile7570Low (11% impurities)

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is defined by its constituent functional groups, including the unsaturated dihydropyrazolo[3,4-c]pyridine core, the amide moiety, and the aromatic rings. The double bond in the 4,5-position introduces a site of unsaturation that is a key locus for chemical transformations.

Oxidation Reactions

The 4,5-dehydro moiety is susceptible to oxidation. Standard oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed to transform the double bond. Catalytic oxidation using palladium-based catalysts is also a potential route for derivatization. These reactions could lead to the formation of epoxide or diol derivatives, or potentially ring-opened products, depending on the reaction conditions. Such studies are valuable for understanding the degradation pathways of the compound.

Reduction Reactions

The double bond at the 4,5-position can be readily reduced to yield Apixaban. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents. Reagents such as sodium borohydride (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄) are capable of reducing the double bond. Catalytic hydrogenation over platinum or palladium catalysts provides a clean and efficient method for this reduction, effectively converting the impurity into the active pharmaceutical ingredient.

Nucleophilic Substitution Reactions

While the core heterocyclic structure of this compound is generally electron-rich, the synthesis of its precursors often involves nucleophilic substitution reactions. For instance, the construction of the pyrazole ring can proceed via a 1,3-dipolar cycloaddition, and the attachment of the morpholino group in related intermediates occurs through nucleophilic substitution. google.comclinicaltrials.gov Derivatization of the final this compound molecule via nucleophilic substitution would likely require prior functionalization, for example, by introducing a leaving group onto the heterocyclic core or the phenyl rings. Subsequent reaction with nucleophiles like amines or thiols could then be performed to generate novel analogues.

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of the complex heterocyclic scaffold of this compound. These chemical transformations are pivotal in constructing the core ring systems, particularly the pyrazolo[3,4-c]pyridine nucleus, which is central to the molecule's structure. The strategies employed typically involve the formation of the pyrazole ring onto a pre-existing dihydropyridinone or a related precursor.

The predominant method for constructing the pyrazole ring within the Apixaban framework is through a [3+2] cyclization-elimination or a related cyclocondensation reaction. patsnap.com This process generally involves the reaction between a precursor containing a 1,3-dicarbonyl or an equivalent synthon (like an α,β-unsaturated ketone with a leaving group) and a hydrazine derivative. mdpi.com In the context of Apixaban synthesis, this often translates to the reaction of a substituted dihydropyridinone intermediate with a substituted hydrazine. longdom.org

A key synthetic route involves a [3+2] cyclization-elimination reaction between a chloro-substituted dihydropyridinone intermediate and a hydrazono compound. patsnap.com Patent literature describes the reaction of a mono-chloro intermediate with a hydrazono compound to produce the pyrazole-containing tricycle. googleapis.com This type of reaction proceeds through an initial nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and a subsequent elimination step (aromatization) to yield the stable, fused pyrazole ring system. mdpi.com Another documented approach involves a cycloaddition of a diene intermediate, derived from a ketolactam, with a hydrazono compound to form the core structure. googleapis.com

The synthesis of the pyrazole ring is a well-established field, with methods like the Knorr pyrazole synthesis (reaction of 1,3-dicarbonyls and hydrazines) and 1,3-dipolar cycloadditions providing the foundational chemistry for these transformations. nih.gov The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically yields pyrazoline intermediates, which can then be oxidized or undergo elimination of a leaving group to form the aromatic pyrazole ring. mdpi.com These general principles are applied in the specific context of the multi-ring system of this compound precursors.

The table below summarizes key cyclization reactions reported in the synthesis of Apixaban and its direct precursors, which share the same core structure as this compound.

Precursor 1Precursor 2Reaction TypeKey Reagents / ConditionsResulting Structure
Mono-chloro intermediate (compound 12)Hydrazono compound (formula 6)Cyclization / CondensationNot specifiedFused pyrazole intermediate (compound 13)
Para-Iodo ketolactam diene derivative (compound 20)Hydrazono compound (formula 6)CycloadditionNot specifiedIodo-substituted pyrazole intermediate (compound 7)
Dichloro-substituted piperidinone derivative (compound 7)Hydrazono compound (compound 6)[3+2] Cyclization-EliminationNot specifiedNitro-reduced pyrazole intermediate (compound 4)
α,β-Unsaturated carbonylsHydrazine derivativesCyclocondensation-EliminationBase or acid catalysisPyrazole ring system

Furthermore, the dihydropyridinone ring itself, which serves as a crucial precursor for the main cyclization, is often constructed via its own intramolecular cyclization pathway. frontiersin.org One such advanced method involves the annulation of an amide α-carbon with a tethered alkyne moiety, facilitated by O-silyl N,O-ketene acetal formation and silver-mediated addition, to build the functionalized dihydropyridinone ring. frontiersin.org

Analytical Characterization and Method Development for 4,5-dehydro Apixaban

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are indispensable tools for the structural confirmation and analysis of organic molecules like 4,5-Dehydro Apixaban. These techniques provide detailed information about the atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. While detailed, peer-reviewed studies fully assigning each proton signal for this compound are not widely available in the public domain, data from technical specification documents list the following proton chemical shifts. The spectrum is typically recorded in a solvent such as deuterated dimethyl sulfoxide (DMSO-d₆).

¹H-NMR Chemical Shifts for this compound in DMSO-d₆

Chemical Shift (δ) in ppm
9.12
8.54
8.43
8.41
8.17
7.93
7.59
5.30
4.99
4.92
3.71
3.48
3.27
3.06
2.57
2.28

Note: The specific proton assignments for these shifts are not fully detailed in publicly accessible sources.

¹³C-NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, revealing the complexity and symmetry of the molecule. As with ¹H-NMR, comprehensive assigned data for this compound is limited. However, unassigned chemical shifts have been reported.

¹³C-NMR Chemical Shifts for this compound in DMSO-d₆

Chemical Shift (δ) in ppm
173.30
167.95
162.55
144.62
139.26
134.62
133.84
131.50
129.35
129.09
128.64
127.51
122.87
115.86
115.25
114.91
102.46
72.54
61.31
61.09
56.60
46.50
31.65
27.79
21.47
13.86

Note: The specific carbon assignments for these shifts are not fully detailed in publicly accessible sources.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular formula is C₂₅H₂₃N₅O₄, corresponding to a molecular weight of approximately 457.48 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. While specific HRMS studies detailing the exact mass and fragmentation pathways for this compound are not readily found in the public scientific literature, the technique is essential for its definitive identification. An HRMS analysis would be expected to confirm the molecular formula C₂₅H₂₃N₅O₄.

Expected HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₂₅H₂₃N₅O₄
Monoisotopic Mass 457.1750 g/mol
Expected [M+H]⁺ 458.1823

Note: The fragmentation pattern under HRMS conditions is not detailed in available public sources.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying impurities like this compound in a drug substance.

In a typical LC-MS/MS method, the parent ion corresponding to this compound ([M+H]⁺ at m/z 458.2) would be selected and fragmented to produce specific product ions. These transitions from parent to product ions are monitored for selective detection. The development of a validated LC-MS/MS method would involve optimizing chromatographic conditions for separation from Apixaban and other impurities, as well as tuning the mass spectrometer to achieve the best sensitivity for the specific mass transitions of this compound. Detailed experimental parameters and fragmentation data from such validated methods are proprietary or not published in accessible scientific journals.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule, providing a unique spectral fingerprint. While detailed public domain IR spectra for this compound are not extensively available in peer-reviewed literature, commercial suppliers of this impurity standard often provide characterization data, including IR spectra, upon request. allmpus.com For instance, analysis of Apixaban and its related substances has been performed using IR spectroscopy, indicating its utility in the structural elucidation of such compounds. globalresearchonline.netresearchgate.net A patent for Apixaban intermediates provides an example of IR data obtained using a potassium bromide (KBr) disc method, with the spectrum acquired over multiple scans at a specific resolution. google.com It is anticipated that the IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups, such as the amide, lactam, ether, and aromatic moieties.

A representative table of expected IR absorption bands for a molecule with the structural features of this compound is provided below.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3400 - 3200Medium
C-H Stretch (Aromatic)3100 - 3000Medium to Weak
C-H Stretch (Aliphatic)3000 - 2850Medium to Weak
C=O Stretch (Amide)1680 - 1630Strong
C=O Stretch (Lactam)1670 - 1630Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
C-O Stretch (Ether)1275 - 1200Strong
C-N Stretch1400 - 1000Medium

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are central to the separation and quantification of this compound from Apixaban and other related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of Apixaban and its impurities. globalresearchonline.net Several studies have focused on developing and validating stability-indicating RP-HPLC methods capable of separating Apixaban from its process-related and degradation impurities, including the dehydro impurity. globalresearchonline.netscirp.org

A typical HPLC method for the analysis of this compound would involve a C18 column with a gradient elution program. globalresearchonline.netscirp.org The mobile phase often consists of an aqueous component (such as a phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic modifier (typically acetonitrile). globalresearchonline.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength where both Apixaban and its impurities exhibit significant absorbance, such as 280 nm. globalresearchonline.net

A study detailed a validated RP-HPLC method for Apixaban and its impurities using a Puratis C18 column (250 × 4.6mm, 5µm). The mobile phase consisted of 0.1% trifluoroacetic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) with a gradient program, at a column temperature of 25°C and detection at 280 nm. globalresearchonline.net

Table of HPLC Method Parameters:

ParameterCondition
Column Puratis C18 (250 × 4.6mm, 5µm) globalresearchonline.net
Mobile Phase A 0.1% Trifluoroacetic Acid in Water globalresearchonline.net
Mobile Phase B Acetonitrile globalresearchonline.net
Elution Gradient globalresearchonline.net
Column Temperature 25°C globalresearchonline.net
Detection Wavelength 280 nm globalresearchonline.net

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. These benefits are attributed to the use of columns packed with smaller particles (typically sub-2 µm). UHPLC methods, often coupled with mass spectrometry (MS), have been developed for the quantification of Apixaban in various matrices. researchgate.netnih.gov

A sensitive and specific UHPLC-MS/MS method was developed for the simultaneous quantification of Apixaban and Rivaroxaban in rat plasma. This method utilized a C18 Poroshell 120EC column (50 mm × 4.6 mm, 2.7 µm) with an isocratic mobile phase of methanol and water containing 0.1% formic acid (95:5, v/v) at a flow rate of 0.3 mL/min. researchgate.net While this study did not specifically target this compound, the methodology demonstrates the potential of UHPLC for the rapid and sensitive analysis of Apixaban and its related compounds. The use of core-shell particle columns in HPLC can also provide performance comparable to UHPLC on conventional HPLC systems. scirp.org

Table of UHPLC-MS/MS Method Parameters:

ParameterCondition
Column C18 Poroshell 120EC (50 mm × 4.6 mm, 2.7 µm) researchgate.net
Mobile Phase Methanol:Water with 0.1% Formic Acid (95:5, v/v) researchgate.net
Elution Isocratic researchgate.net
Flow Rate 0.3 mL/min researchgate.net
Detection Positive Ionization and Multiple Reaction Monitoring (MRM) researchgate.net

Capillary Zone Electrophoresis (CZE) Methodologies

Capillary Zone Electrophoresis (CZE) has emerged as a green analytical alternative for the analysis of pharmaceuticals, offering advantages such as low sample and reagent consumption. A novel, eco-friendly CZE method has been developed and validated for the determination of Apixaban. mdpi.comdntb.gov.ua This method demonstrates the feasibility of using CZE for the analysis of Apixaban and, by extension, its impurities.

The developed CZE method utilized a fused silica capillary with an applied voltage of 20 kV. mdpi.com The background electrolyte consisted of 50 mM sodium borate at a pH of 8.0. mdpi.com Hydrodynamic injection was employed, and detection was carried out at 220 nm. mdpi.com The method was validated according to ICH guidelines, establishing its suitability for the intended purpose. mdpi.comdntb.gov.ua

Table of CZE Method Parameters:

ParameterCondition
Capillary Fused Silica mdpi.com
Applied Voltage 20 kV mdpi.com
Electrolyte 50 mM Sodium Borate, pH 8.0 mdpi.com
Injection Hydrodynamic (5 s at 50 mbar) mdpi.com
Detection Wavelength 220 nm mdpi.com

Analytical Method Validation Parameters

The validation of analytical methods is crucial to ensure that they are reliable, reproducible, and fit for their intended purpose.

Linearity and Calibration Range

Analytical methods developed for Apixaban and its impurities demonstrate linearity over a specified concentration range, proving the method's ability to provide results that are directly proportional to the concentration of the analyte. globalresearchonline.netresearchgate.net For the quantification of impurities like this compound, linearity is typically established from the limit of quantification (LOQ) to approximately 150% of the specified impurity level. Studies show excellent correlation coefficients (r²), often greater than 0.99, for Apixaban and its related substances across their respective ranges. globalresearchonline.netresearchgate.net

For instance, one validated UPLC method demonstrated linearity for Apixaban impurities over a concentration range of 0.1 µg/mL to 2.5 µg/mL. Another RP-HPLC method established a linear range for six different impurities from 4 to 14 µg/mL. globalresearchonline.net

Table 1: Representative Linearity Data for Apixaban Impurity Analysis

Analyte Concentration Range (µg/mL) Correlation Coefficient (r²) Source
Apixaban Impurities 0.1 - 2.5 > 0.99
Apixaban 5 - 30 0.9998 sphinxsai.com
Apixaban Impurities (six) 4 - 14 > 0.99 globalresearchonline.net
Apixaban 7.5 - 37.5 > 0.999 researchgate.net

Precision and Accuracy Determinations

The precision of an analytical method is determined by assessing its repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD). Accuracy is evaluated by determining the recovery of a known amount of the impurity spiked into a sample. For methods analyzing Apixaban impurities, the %RSD for precision studies is typically required to be within 5.0%. globalresearchonline.net Accuracy is confirmed by recovery values that generally fall within a range of 94% to 109%. globalresearchonline.net

In one study, the method precision for six impurities was confirmed by analyzing six individual preparations, with the %RSD of the areas for each impurity being no more than 5.0. globalresearchonline.net Accuracy for the same method was established with recovery rates between 94.2% and 108.5% for all impurities. globalresearchonline.net Another validation study reported mean percentage recoveries of 99.98% for Apixaban. researchgate.net

Table 2: Example of Precision and Accuracy Data for Impurity Analysis

Parameter Specification Result Source
Precision
Method Precision (%RSD) ≤ 5.0% Compliant globalresearchonline.net
Intermediate Precision (%RSD) ≤ 5.0% Compliant globalresearchonline.net
Accuracy
Recovery 94.2% - 108.5% Compliant globalresearchonline.net

Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) establish the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. globalresearchonline.net These limits are crucial for controlling impurities at very low levels. For Apixaban and its impurities, LOD and LOQ are often determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively. globalresearchonline.net

One UPLC method reported an LOQ of 0.003% for the N-formyl impurity and 0.002% for the methyl ester impurity relative to a nominal sample concentration. An RP-HPLC method determined the LOQ for six different impurities to be in the range of 0.34 to 1.54 ppm. globalresearchonline.net

Table 3: Sensitivity Data from Validated Methods for Apixaban Impurities

Analyte/Impurity LOD LOQ Source
N-Formyl Impurity 0.001% 0.003%
Methyl Ester Impurity 0.001% 0.002%
Apixaban 0.32 ppm 0.97 ppm globalresearchonline.net
Impurity-6 0.11 ppm 0.34 ppm globalresearchonline.net
Apixaban 0.41 µg/mL 1.24 µg/mL

Stability Studies and Degradation Pathway Analysis

Forced Degradation Studies under Stress Conditions (e.g., Hydrolytic, Oxidative, Thermal, Photolytic)

Forced degradation, or stress testing, is performed to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products that could form under various environmental conditions. Apixaban has been subjected to a range of stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, heat, and light exposure. scirp.org

Studies consistently show that Apixaban is relatively stable under thermal (e.g., 105°C) and photolytic (UV light) conditions. nih.govrsc.org However, significant degradation is observed under hydrolytic (acidic and basic) conditions. rsc.org

Acid Hydrolysis: Degradation is observed in acidic media (e.g., 1N HCl), leading to the formation of several degradation products. globalresearchonline.net

Base Hydrolysis: Apixaban also degrades in basic solutions (e.g., 1N NaOH), often yielding a different or more extensive profile of degradants compared to acidic conditions. scirp.org

Oxidative Conditions: While some studies report stability under oxidative stress (e.g., 15% H₂O₂), others show some degradation. scirp.orgrsc.org

Table 4: Summary of Forced Degradation Results for Apixaban

Stress Condition Observation Source
Acid Hydrolysis (1N HCl) Significant degradation observed globalresearchonline.net
Base Hydrolysis (1N NaOH) Significant degradation observed globalresearchonline.net
Oxidative (H₂O₂) Relatively stable to some degradation rsc.org
Thermal (Heat) Stable nih.gov
Photolytic (UV Light) Stable nih.gov

Identification and Structural Elucidation of Degradation Products

Following forced degradation, advanced analytical techniques are employed to identify and characterize the resulting degradants. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS), is a primary tool for this purpose. rsc.org Further structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy after isolating the impurities, often via preparative HPLC. nih.gov

Research into Apixaban's degradation pathways has led to the identification of several products. Under acidic conditions, hydrolysis of the oxopiperidine moiety is a reported pathway. rsc.org In basic media, hydrolysis of the tetrahydro-oxo-pyridine moiety can also occur. rsc.org One comprehensive study identified a total of five degradation products across acidic and basic conditions. Among these were two sets of positional isomers, with two of the five degradants being novel structures not previously reported. The concrete structures of these degradation products were confirmed using both HR-MS and NMR spectroscopy data. nih.gov

Table of Mentioned Compounds

Compound Name Type
This compound Impurity
Apixaban Active Pharmaceutical Ingredient
N-Formyl Impurity Impurity / Degradation Product
Methyl Ester Impurity Impurity / Degradation Product
Acetonitrile Solvent
Methanol Solvent
Potassium Dihydrogen Phosphate Buffer Component
Hydrochloric Acid Stress Agent
Sodium Hydroxide Stress Agent

Development of Stability-Indicating Analytical Methodologies

The development of robust, stability-indicating analytical methods is crucial for ensuring the quality and safety of pharmaceutical products. For Apixaban, this involves creating methods capable of separating the active pharmaceutical ingredient (API) from any process-related impurities and degradation products that may form under various stress conditions. One such critical impurity is this compound. Stability-indicating methods are essential for monitoring the stability of Apixaban in bulk drug and finished dosage forms, ensuring that any degradation can be accurately detected and quantified.

Forced degradation studies are a cornerstone of developing these methods. nih.gov By subjecting Apixaban to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, potential degradation products are intentionally generated. nih.govnih.gov While Apixaban shows relative stability under thermal, photolytic, and oxidative conditions, significant degradation occurs in acidic and basic environments. nih.govnih.gov The analytical challenge is to develop a method that can resolve Apixaban from all these newly formed peaks, including this compound. nih.gov

Several researchers have successfully developed and validated stability-indicating high-performance liquid chromatography (HPLC) and reverse-phase HPLC (RP-HPLC) methods for this purpose. nih.govjmpas.comscirp.org These methods are designed to be specific, precise, accurate, and robust, adhering to guidelines from the International Council for Harmonisation (ICH). jmpas.comscirp.org

A common approach involves using a C18 column with a gradient elution system. nih.govscirp.org For instance, one validated method utilized a Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm) with a gradient mixture of a phosphate buffer and methanol. nih.gov Another successful method employed an Ascentis Express® C18 core-shell column (100 mm x 4.6 mm, 2.7 μ), which allows for UPLC-like performance on a conventional HPLC system, achieving good resolution and a shorter run time. scirp.org The selection of the mobile phase, which often consists of a buffer (like phosphate or ammonium formate) and an organic solvent (like acetonitrile or methanol), is optimized to achieve the best separation. nih.govjmpas.comscirp.org Detection is typically carried out using a UV or photodiode array (PDA) detector at a wavelength where both Apixaban and its impurities show significant absorbance, such as 220 nm, 225 nm, or 280 nm. nih.govjmpas.comscirp.org

The validation of these methods confirms their suitability for their intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) are also established to determine the method's sensitivity for detecting trace amounts of impurities like this compound. nih.govglobalresearchonline.net The specificity of the method is demonstrated by its ability to produce well-separated peaks for Apixaban and all its known impurities and degradation products, with resolution values typically greater than 2.0. nih.gov

The following tables summarize typical chromatographic conditions and method validation data from published stability-indicating methods capable of analyzing this compound.

Table 1: Example of RP-HPLC Chromatographic Conditions for Apixaban and its Impurities

Parameter Condition 1 Condition 2
Column Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) nih.gov Ascentis Express® C18 (100 mm x 4.6 mm, 2.7 µ) scirp.org
Mobile Phase A 0.01 M KH₂PO₄ + 1 mL TEA, pH 4.5 nih.gov Phosphate Buffer scirp.org
Mobile Phase B Methanol nih.gov Acetonitrile scirp.org
Elution Mode Gradient nih.gov Gradient scirp.org
Flow Rate 1.0 mL/min nih.gov Not Specified
Column Temp. 30°C nih.gov 35°C scirp.org
Detection (UV) 220 nm nih.gov 225 nm scirp.org
Injection Vol. 10 µL nih.gov Not Specified

| Run Time | 60 minutes nih.gov | 40 minutes scirp.org |

Table 2: Summary of Method Validation Parameters

Parameter Result Source
Specificity No interference from degradation products; peak purity confirmed. nih.govjmpas.com
Linearity (r²) > 0.99 for Apixaban and its impurities. globalresearchonline.net
Accuracy (% Recovery) Established between 94.2% and 108.5% for all impurities. globalresearchonline.net
Precision (% RSD) Not more than 5.0% for impurity solutions. nih.govglobalresearchonline.net
LOD 0.008 µg/mL for related substance RS1. nih.gov
LOQ 0.024 µg/mL for related substance RS1. nih.gov

| Robustness | Unaffected by small variations in flow rate, temperature, and pH. | nih.gov |

These developed and validated stability-indicating methods are crucial for the routine quality control of Apixaban. nih.gov They ensure that any impurities, including this compound, are effectively separated and quantified, which is vital for maintaining the safety and efficacy of the final drug product. aquigenbio.comveeprho.com

Role and Applications of 4,5-dehydro Apixaban in Chemical and Pharmaceutical Sciences

Application as a Chemical Reference Standard

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. In this context, 4,5-Dehydro Apixaban serves as a crucial chemical reference standard.

Utilization in Quality Control Processes for Related Compounds

As a known impurity in the synthesis of Apixaban, this compound is utilized as a reference standard in the quality control processes of Apixaban production. scirp.org Its presence and quantity must be meticulously monitored to ensure that the final active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory bodies. The availability of a well-characterized standard of this compound allows for the development and validation of sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this specific impurity in batches of Apixaban. scirp.org

Analytical MethodApplication in Quality ControlReference
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Quantitative determination of Apixaban and its process-related and degradation impurities, including this compound. scirp.org
HPLC with Photodiode Array (PDA) Detection Separation and identification of Apixaban and its known impurities in drug substances and products. scirp.org

Role as an Impurity Reference Standard in Analytical Traceability

The use of this compound as an impurity reference standard is fundamental to establishing analytical traceability in the manufacturing of Apixaban. By providing a benchmark for comparison, it allows different laboratories and manufacturing sites to achieve consistent and reproducible results in their quality control testing. This traceability is essential for regulatory submissions and for maintaining the consistent quality of the drug product throughout its lifecycle. The availability of this compound with a certificate of analysis ensures its suitability for these critical applications.

Model Compound for Chemical Reaction Mechanism Studies

The unique structural features of this compound, specifically the presence of the unsaturated dihydropyrazolo[3,4-c]pyridine core, make it an interesting model compound for investigating chemical reaction mechanisms.

Investigation of Dehydrogenation Reaction Mechanisms

This compound serves as a valuable model for studying dehydrogenation reactions. The synthesis of this compound itself involves a dehydrogenation step, providing insights into the mechanisms of such reactions. Researchers can utilize this compound to explore various reagents and conditions for dehydrogenation and to understand the electronic and steric factors that influence the reaction's efficiency and selectivity. The study of its formation can lead to a deeper understanding of reaction pathways in organic chemistry.

Studies on the Effects of Structural Modifications on Chemical Reactivity

The chemical properties imparted by the 4,5-dehydro modification in the structure of Apixaban make this compound a useful tool for investigating the effects of structural changes on chemical reactivity. By comparing the reactivity of this compound with Apixaban and other analogues, chemists can elucidate how the introduction of a double bond affects the molecule's stability, electronic distribution, and susceptibility to various chemical transformations such as oxidation and reduction.

Reaction TypePotential Reagents
Oxidation Hydrogen peroxide, Potassium permanganate
Reduction Sodium borohydride, Lithium aluminum hydride
Substitution Halogenated derivatives and various nucleophiles

Mechanistic Research in Biochemical Systems (In Vitro Context)

In the context of biochemical research, this compound is of interest due to its structural similarity to Apixaban, a potent and selective inhibitor of coagulation Factor Xa (FXa). d-nb.info

In-vitro studies have demonstrated that this compound also functions as a selective inhibitor of FXa. By binding to the active site of this key enzyme in the coagulation cascade, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This inhibitory action is direct and does not require antithrombin III as a cofactor.

While specific kinetic data for this compound is not extensively published, the well-documented in-vitro activity of Apixaban provides a strong basis for understanding the potential biochemical behavior of its dehydro-analogue. The inhibitory constant (Ki) of Apixaban for human FXa is exceptionally low, indicating high potency. d-nb.infonih.gov

CompoundTargetKi (nM) for human Factor XaReference
Apixaban Factor Xa0.08 d-nb.infonih.gov
Rivaroxaban Factor Xa0.4
Edoxaban Factor Xa0.56

The study of this compound in in-vitro systems allows researchers to probe the structure-activity relationship of FXa inhibitors. By comparing the inhibitory potency and binding kinetics of Apixaban with its dehydro-derivative, scientists can gain valuable insights into the molecular interactions that govern the binding of these inhibitors to the active site of Factor Xa. This knowledge can be instrumental in the design and development of new and improved anticoagulant agents.

Studies on Chemical Interaction with Biological Macromolecules

This compound is a structural analog and impurity of Apixaban, a direct inhibitor of coagulation Factor Xa (FXa). cymitquimica.com The "4,5-dehydro" designation indicates a dehydrogenation at the 4,5-position of the dihydropyrazolo ring structure found in Apixaban. Research into the chemical interactions of this compound has focused on its engagement with biological macromolecules, particularly those within the coagulation cascade.

Like its parent compound, this compound is understood to function as a selective and competitive inhibitor of Factor Xa. This interaction occurs at the active site of the FXa enzyme. By binding to this site, the compound blocks the enzyme's ability to convert prothrombin into thrombin, a critical step in the formation of fibrin clots. This inhibitory action is direct and does not require a cofactor like antithrombin III. It affects both free FXa and FXa that is bound within the prothrombinase complex.

The binding of the parent compound, Apixaban, to Factor Xa involves specific molecular interactions. Its pyrazolo-pyridinone core is known to form hydrogen bonds with the amino acid residues Tyr228 and Glu146 within the S1 and S4 pockets of the FXa active site, while the methoxyphenyl group engages in hydrophobic interactions. While specific binding affinity data for this compound is not extensively detailed in published literature, its structural similarity to Apixaban suggests a comparable mode of interaction with FXa.

Table 1: Interaction Profile of Apixaban with Coagulation Factor Xa

Parameter Description Value (for Apixaban)
Target Macromolecule Coagulation Factor Xa (FXa) -
Binding Site Active Site -
Inhibition Type Direct, Reversible, Competitive -
Inhibition Constant (Ki) A measure of the inhibitor's binding affinity to the enzyme. 0.08 nM (human) medchemexpress.commedchemexpress.com
Key Interactions Hydrogen bonds with active site residues; hydrophobic interactions. -

In Vitro Metabolic Studies of Related Compounds and Metabolite Formation

In vitro metabolic studies have been conducted on Apixaban, a closely related compound to this compound. These studies, typically using human liver microsomes and cDNA-expressed P450 enzymes, reveal that Apixaban undergoes a slow metabolic turnover. nih.govresearchgate.net The primary metabolic pathways involve oxidation and conjugation.

The main routes of biotransformation for Apixaban are O-demethylation and hydroxylation of the 3-oxopiperidinyl moiety. frontiersin.orglsmuni.lt In vitro incubations with human liver microsomes result in the formation of O-demethylation products (identified as M2) and hydroxylation products (identified as M4 and M7) as the most prominent metabolites. nih.govresearchgate.net The O-demethylated product is considered the primary metabolite identified in these in vitro systems. researchgate.net This O-demethylated metabolite can be further metabolized through conjugation, with studies identifying O-demethyl apixaban sulfate (M1) and O-demethyl apixaban glucuronide (M14). psu.edu

Table 2: Summary of In Vitro Metabolite Formation of Apixaban

Metabolite Formation Pathway Primary Catalyzing Enzymes

| O-demethyl apixaban (M2) | O-demethylation | Major: CYP3A4/5 Minor: CYP1A2, CYP2J2, CYP2C8, CYP2C9, CYP2C19 nih.govfda.gov | | Hydroxylation products (M4, M7) | Hydroxylation | CYP3A4/5 nih.govfrontiersin.org | | O-demethyl apixaban sulfate (M1) | Sulfation of M2 | SULT1A1*2 | | O-demethyl apixaban glucuronide (M14) | Glucuronidation of M2 | UGTs (unspecified) psu.edu |

Conclusion and Future Directions in 4,5-dehydro Apixaban Research

Summary of Current Research Landscape

Current research on 4,5-Dehydro Apixaban is predominantly centered on its status as a process-related impurity or degradation product of Apixaban. cymitquimica.comsimsonpharma.com Apixaban is an oral anticoagulant that functions by directly inhibiting Factor Xa in the coagulation cascade. thebusinessresearchcompany.com The presence of any substance other than the API, such as this compound, requires strict control to ensure the safety, quality, and efficacy of the final drug product. grace.com

The primary focus of the current landscape is therefore on the identification, quantification, and control of this compound during the manufacturing and storage of Apixaban. pharmaknowledgeforum.com It is commercially available as a reference standard, which is essential for developing and validating analytical methods to detect its presence in the API. simsonpharma.comsynthinkchemicals.comallmpus.comlgcstandards.com The compound's chemical properties are well-defined for this purpose.

Table 1: Chemical Properties of this compound
IdentifierValue
IUPAC Name1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-6,7-dihydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
CAS Number1074549-89-5
Molecular FormulaC25H23N5O4
Molecular Weight457.48 g/mol

The data in this table is sourced from multiple chemical suppliers and databases. cymitquimica.comsimsonpharma.comallmpus.com

The research landscape is thus characterized by its application in quality control rather than by exploration of its intrinsic chemical or biological properties. Future research is poised to expand beyond this narrow scope.

Emerging Research Avenues in Synthetic Chemistry of Dehydrogenated Systems

The synthesis of N-heteroarenes, the core structures in many bioactive molecules, through the dehydrogenation of saturated or partially saturated N-heterocycles is a field of significant academic and industrial interest. rsc.org The formation of this compound is a practical example of such a transformation. Advances in synthetic chemistry offer new avenues for either selectively producing or preventing the formation of such dehydrogenated compounds.

Emerging research in this area includes:

Sustainable Catalysis: There is a notable shift away from precious metal catalysts (e.g., palladium, rhodium) towards more sustainable and cost-effective earth-abundant metals like copper, nickel, iron, and cobalt for catalyzing dehydrogenation reactions. rsc.orgthieme-connect.comfrontiersin.org These newer catalytic systems are being explored for their efficiency and environmental friendliness. thieme-connect.com

Novel Methodologies: Beyond traditional thermal methods, modern synthetic strategies such as photocatalysis, electrocatalysis, and organo-catalysis are being developed for the dehydrogenation of N-heterocycles. rsc.org These techniques can offer greater control over reaction conditions and selectivity, potentially minimizing the formation of unwanted byproducts like this compound during API synthesis.

Mechanism-Driven Synthesis: A deeper understanding of the mechanisms of dehydrogenation reactions allows for more rational catalyst design and process optimization. rsc.org By studying how specific catalysts or reagents interact with substrates structurally similar to Apixaban, chemists can devise synthetic routes that favor the desired saturated product and suppress the formation of the dehydrogenated impurity.

These advancements in synthetic methodology are not only relevant for controlling impurities but also for potentially creating libraries of related compounds for further study.

Advances in Analytical Characterization and Impurity Management Strategies

Ensuring that pharmaceutical impurities are maintained below established thresholds is a critical regulatory requirement. nih.gov The effective management of this compound relies on robust analytical methods and strategic process controls. freyrsolutions.com

Analytical Characterization: The foundation of impurity management is the ability to accurately detect, identify, and quantify the impurity. pharmaguideline.com Modern analytical chemistry provides a powerful toolkit for this purpose. Hyphenated techniques are particularly valuable in the structural elucidation and quantification of impurities. tandfonline.com

Table 2: Key Analytical Techniques for Impurity Characterization
TechniquePrimary Application in Impurity Profiling
High-Performance Liquid Chromatography (HPLC)The most common technique for separating, detecting, and quantifying organic impurities in drug substances. pharmaguideline.com
Gas Chromatography-Mass Spectrometry (GC-MS)Used to identify and quantify volatile impurities and residual solvents. nih.govpharmaguideline.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of LC with the identification capabilities of MS to determine the molecular structure of unknown impurities. nih.govpharmaguideline.com
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information to definitively characterize organic impurities. pharmatimesofficial.com

Impurity Management Strategies: Future efforts in impurity management will likely integrate more proactive and systematic approaches.

Quality by Design (QbD): This principle involves designing manufacturing processes with the explicit goal of controlling product quality from the start. freyrsolutions.compharmatimesofficial.com For this compound, this means understanding the reaction parameters (e.g., temperature, catalysts, oxidants) that lead to its formation and designing the process to operate in a region where its generation is minimized.

Process Analytical Technology (PAT): The use of real-time monitoring during manufacturing can detect the formation of impurities as they occur, allowing for immediate process adjustments to maintain control. freyrsolutions.compharmatimesofficial.com

Impurity Fate Mapping: A crucial strategy involves conducting "spike and purge" studies, where a known amount of the impurity is intentionally added (spiked) into an intermediate stage of the synthesis. grace.com The process is then run to determine how effectively the impurity is removed (purged) by subsequent purification steps, such as crystallization or chromatography. grace.compharmaknowledgeforum.com This data provides a robust demonstration of the process's ability to control the specific impurity. grace.com

These advanced strategies move beyond simple end-product testing to a more holistic and preventative model of impurity control.

Potential for Novel Applications in Chemical Science and Research Tool Development

While currently defined by its role as an impurity, this compound holds potential for broader applications in chemical research. Compounds initially identified as metabolites or impurities can become valuable tools for further scientific discovery. frontiersin.org

Reference Standard: Its primary role is as a certified reference material for analytical chemists. synthinkchemicals.com This is fundamental for ensuring the quality control of Apixaban, as it allows for the accurate calibration of analytical instruments and the validation of methods used for impurity testing. pharmaguideline.com

Tool for Mechanistic Studies: The compound can serve as a model for studying dehydrogenation reactions and the degradation pathways of complex N-heterocyclic molecules. rsc.org Understanding how and why it forms can provide insights applicable to other drug development programs.

Probe for Biological Systems: The study of drug metabolites and related compounds is essential for understanding the complete pharmacological profile of a drug. frontiersin.orgacs.org While not a primary metabolite, investigating the biological activity (or lack thereof) of this compound could provide a more complete picture of the structure-activity relationships around the Apixaban scaffold. This knowledge is crucial in the early stages of drug discovery for designing molecules with improved metabolic stability. frontiersin.org

Building Block for Chemical Diversity: The unique structure of this compound could potentially be used as a starting point or scaffold by medicinal chemists. The vast chemical diversity found in natural products and their derivatives has long been a source of inspiration for new drugs. mdpi.com In a similar vein, synthetic derivatives and impurities represent a source of novel chemical structures that could be explored for different therapeutic applications.

The future of this compound research lies in expanding its utility beyond a simple impurity to a valuable chemical tool that can aid in the development of safer, more effective pharmaceuticals and advance the fundamental understanding of chemical synthesis and analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.